![molecular formula C16H22N4O B6430445 4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine CAS No. 2200497-85-2](/img/structure/B6430445.png)
4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are known to be biologically active and are found in many natural products .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrole ring as one of its key components. Pyrrole is a five-membered aromatic heterocycle . The specific structure of “this compound” is not available in the searched resources.Wissenschaftliche Forschungsanwendungen
4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has a wide range of scientific research applications. It has been used in the synthesis of drugs, such as antipsychotics, antibiotics, and anti-cancer drugs. It has also been used as a building block in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound has been used in the synthesis of organic compounds, such as dyes, pigments, and fluorescent compounds. Finally, this compound has been used in the synthesis of biologically active compounds, such as vitamins, hormones, and neurotransmitters.
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with orexin-2 receptors , which play a crucial role in regulating sleep-wake cycles, appetite, and mood .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites, leading to changes in the receptor’s conformation and subsequent modulation of the receptor’s activity .
Biochemical Pathways
Compounds interacting with orexin-2 receptors are known to influence several biochemical pathways related to sleep regulation, appetite control, and mood regulation .
Pharmacokinetics
Similar compounds have been optimized for tissue distribution and duration of action suitable for evaluation in the treatment of primary insomnia .
Result of Action
Similar compounds have been shown to promote sleep in rats, suggesting potential sedative effects .
Vorteile Und Einschränkungen Für Laborexperimente
4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages is that it can be synthesized in a relatively simple manner, making it an ideal building block for complex molecules. In addition, this compound is relatively stable, making it suitable for long-term storage. However, this compound is also relatively expensive and can be difficult to obtain in large quantities. Finally, this compound is a relatively new compound, and its effects are not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has a number of potential future directions. One of the main areas of research is in drug development, as this compound has already been used in the synthesis of a number of drugs. Additionally, this compound could be used as a building block for more complex molecules, such as polymers and fluorescent compounds. Finally, this compound could be used to study its biochemical and physiological effects, as well as its mechanism of action.
Synthesemethoden
4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine can be synthesized through a variety of methods. The most common method is the cycloaddition of an alkyne and a cyclobutane, followed by the addition of a methyl group to the cyclobutane ring. This reaction is carried out in a polar solvent, such as dimethylformamide, and requires a catalyst, such as a palladium complex. Other methods of synthesis include the Knoevenagel condensation of an aldehyde and a cyclobutane, followed by the addition of a methyl group, and the reaction of a cyclobutane and an alkyne in the presence of a copper catalyst.
Eigenschaften
IUPAC Name |
cyclobutyl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-5-15(18-10-17-11)19-6-13-8-20(9-14(13)7-19)16(21)12-3-2-4-12/h5,10,12-14H,2-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELSSFREVCBTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
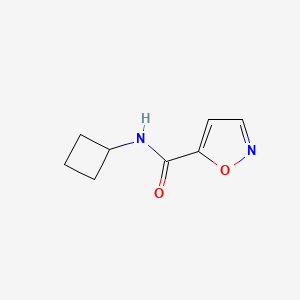
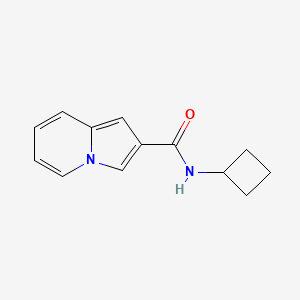

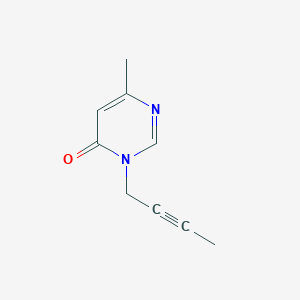
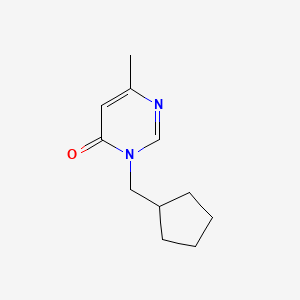
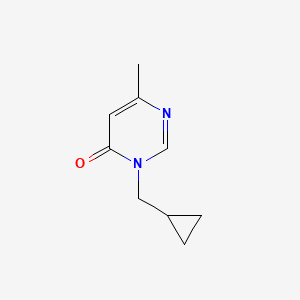
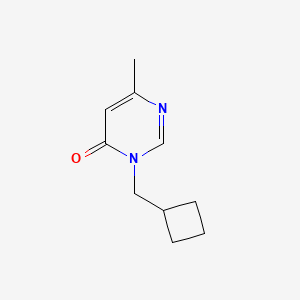
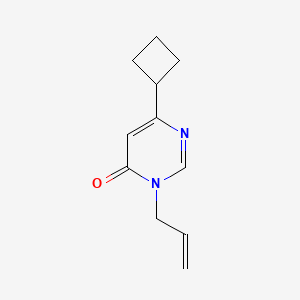
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6430478.png)
![3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430479.png)
